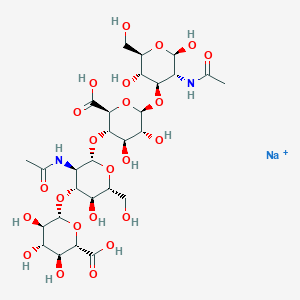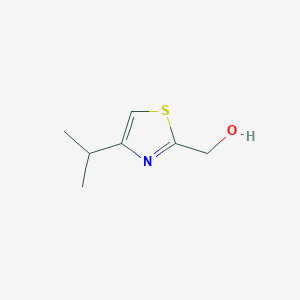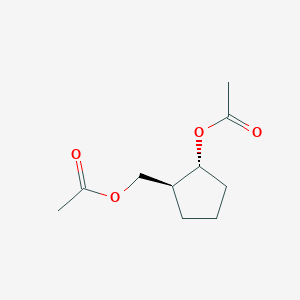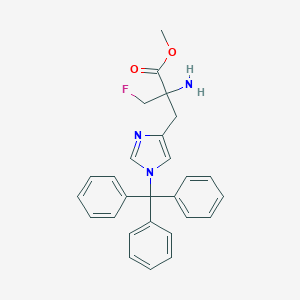
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone, also known as EFPE, is a chemical compound used in scientific research for various purposes. It belongs to the class of ketones and has a molecular formula of C10H9F3O. EFPE is a white crystalline solid with a melting point of 52-53°C and a boiling point of 155-156°C.
Mechanism Of Action
The mechanism of action of 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is not well understood. However, it is known to interact with various biological targets, including ion channels, enzymes, and receptors. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, and to activate the TRPA1 ion channel, which is involved in pain sensation.
Biochemical And Physiological Effects
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant activities. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, and to affect the activity of ion channels and receptors involved in pain sensation.
Advantages And Limitations For Lab Experiments
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research involving 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone, including the development of new synthetic methods for 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone and its derivatives, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications in various diseases, including pain, inflammation, and epilepsy. Additionally, further studies are needed to evaluate the safety and toxicity of 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone and its derivatives.
Synthesis Methods
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone can be synthesized using various methods, including Friedel-Crafts acylation, Claisen condensation, and Michael addition. The most commonly used method is Friedel-Crafts acylation, which involves the reaction of ethylbenzene with trifluoroacetyl chloride in the presence of aluminum chloride as a catalyst.
Scientific Research Applications
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is used in scientific research for various purposes, including as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a probe in biochemical and physiological studies. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is also used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of complex organic molecules.
properties
CAS RN |
155628-01-6 |
|---|---|
Product Name |
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone |
Molecular Formula |
C10H9F3O |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-(3-ethylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h3-6H,2H2,1H3 |
InChI Key |
PJSYSOFHIVILHS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(=O)C(F)(F)F |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C(F)(F)F |
synonyms |
Ethanone, 1-(3-ethylphenyl)-2,2,2-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



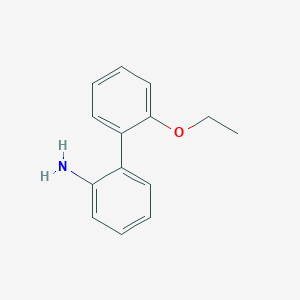
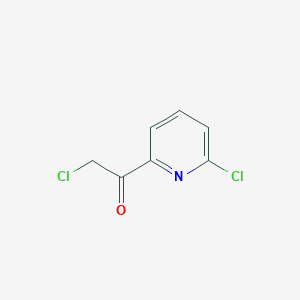

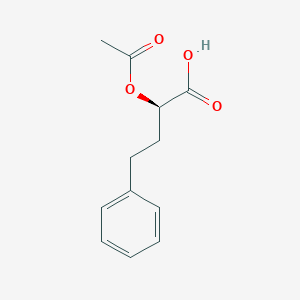
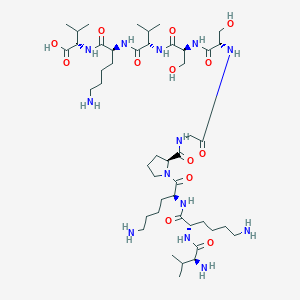
![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
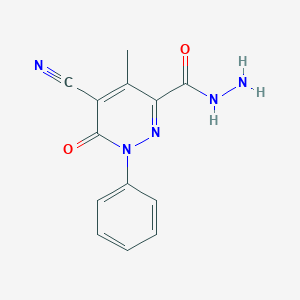
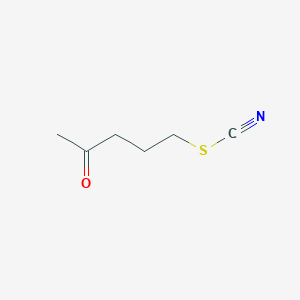
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
